Estetrol 17-Acetate
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Description
Estetrol 17-Acetate is a compound with the molecular formula C20H26O5 . It is a variant of Estetrol, a natural estrogen produced by the human fetal liver during pregnancy . Estetrol has been used in combination with drospirenone for oral contraception .
Synthesis Analysis
Estetrol is synthesized from a plant source and used for contraception . A study aimed at the intensified preparation of a key enone intermediate for the preparation of estetrol was presented . This approach relied on a unique methodology, where preliminary computational data guided the framework for experimental design and assessed the feasibility under flow conditions .
Molecular Structure Analysis
Estetrol 17-Acetate has a complex molecular structure . The structure is characterized by multiple hydroxy groups and a methyl group .
Future Directions
Estetrol has a promising future in hormonal-dependent treatments and growing established markets for oral contraception . It was recently approved by the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) in combination with drospirenone as the fifth generation of combined oral contraceptive pills . Efforts toward cost-efficient and intensified large-scale synthesis are therefore required to meet a rapidly increasing demand worldwide .
properties
IUPAC Name |
[(8R,9S,13S,14S,15R,16R,17S)-3,15,16-trihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O5/c1-10(21)25-19-18(24)17(23)16-15-5-3-11-9-12(22)4-6-13(11)14(15)7-8-20(16,19)2/h4,6,9,14-19,22-24H,3,5,7-8H2,1-2H3/t14-,15-,16-,17-,18-,19-,20+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOMSUGRAWOOOF-BVMALAMASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(C2C1(CCC3C2CCC4=C3C=CC(=C4)O)C)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H]([C@@H]([C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747715 |
Source
|
Record name | (16alpha,17alpha)-3,15,16-Trihydroxyestra-1,3,5(10)-trien-17-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Estetrol 17-Acetate | |
CAS RN |
690996-23-7 |
Source
|
Record name | (16alpha,17alpha)-3,15,16-Trihydroxyestra-1,3,5(10)-trien-17-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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